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molecular formula C8H10N4S B8686021 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4-diamine CAS No. 74195-49-6

5,6-Dimethylthieno[2,3-d]pyrimidine-2,4-diamine

Cat. No. B8686021
M. Wt: 194.26 g/mol
InChI Key: ZPIIBCYCIFNXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541421B2

Procedure details

A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (500 mg, 3.29 mmol), cyanoguanidine (276.6 mg, 3.29 mmol) and HCl (2 N, 1.5 mL) in water (10 mL) was refluxed under nitrogen for 2 h. The reaction mixture was cooled to room temperature, and basified with diluted NaOH aqueous solution to PH 7˜8. After evaporation of water, the residue was purified by preparative HPLC eluting with acetonitrile and water to give the title compound (33 mg, 5%). 1H NMR (400 MHz, DMSO-d6) δ2.22 (s, 3H), 2.27 (s, 3H), 5.85 (bs, 2H), 6.29 (bs, 2H). MS 195 (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
276.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
5%

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([CH3:10])=[C:5]([CH3:9])[C:6]=1C#N.[C:11]([NH:13][C:14]([NH2:16])=[NH:15])#[N:12].Cl.[OH-].[Na+]>O>[CH3:9][C:5]1[C:6]2[C:11]([NH2:12])=[N:13][C:14]([NH2:16])=[N:15][C:2]=2[S:3][C:4]=1[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1SC(=C(C1C#N)C)C
Name
Quantity
276.6 mg
Type
reactant
Smiles
C(#N)NC(=N)N
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporation of water
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative HPLC
WASH
Type
WASH
Details
eluting with acetonitrile and water

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC=2N=C(N=C(C21)N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 33 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 5.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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